![molecular formula C8H17NO2 B2563728 1-[(2-Methyloxolan-3-yl)amino]propan-2-ol CAS No. 1543405-09-9](/img/structure/B2563728.png)

1-[(2-Methyloxolan-3-yl)amino]propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

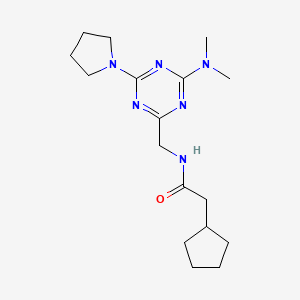

Chemical Synthesis and Modification

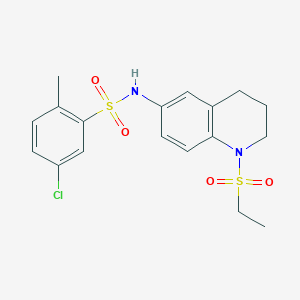

1-[(2-Methyloxolan-3-yl)amino]propan-2-ol and its derivatives have been used extensively in chemical synthesis. For instance, the compound has been involved in the solid-phase synthesis of oligodeoxyribonucleotides, acting as a cost-efficient monomer for potential application in the preparation of therapeutic oligonucleotides. The unique thermolytic cyclodeesterification process at pH 7.0 simplifies oligonucleotide post-synthesis processing by eliminating the use of concentrated ammonium hydroxide for oligonucleotide deprotection (Grajkowski et al., 2001).

Anticancer Activities

Derivatives of this compound have shown promising results in anticancer activities. For example, a series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives exhibited inhibitory activity against Src kinase and anticancer activity on human breast carcinoma cells. Among these compounds, specific derivatives have shown significant inhibitory potency against Src kinase, indicating their potential use in cancer therapy (Deepti Sharma et al., 2010).

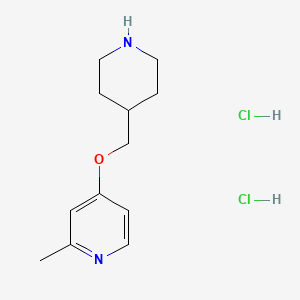

Materials Science Applications

In the realm of materials science, this compound derivatives have been explored for their potential as novel materials. For instance, chitosan derivatives bearing amino-containing groups equipped with 1,2,3-triazole and 1,2,3-triazolium were prepared, displaying superior antioxidant activity compared to pristine chitosan. These materials have potential biomedical applications due to their antioxidant properties and compatibility with biological systems (Wenqiang Tan et al., 2018).

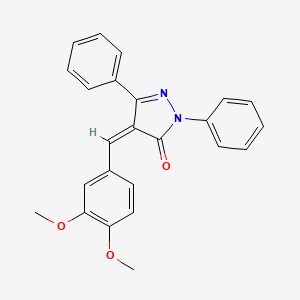

Catalysis and Synthesis of Fragrances

The compound and its related derivatives have been used in catalysis, particularly in the synthesis of fragrances. A notable application is the synthesis of 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane, a compound with a blossom orange scent, achieved through an acetalization reaction facilitated by various acid solid catalysts. This research highlights the compound's role in flavor and fragrance chemistry, showcasing its utility in producing scent compounds through environmentally friendly processes (M. Climent et al., 2002).

Properties

IUPAC Name |

1-[(2-methyloxolan-3-yl)amino]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(10)5-9-8-3-4-11-7(8)2/h6-10H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGVKNFFKCRMLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)NCC(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol](/img/structure/B2563646.png)

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2563650.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonamido)benzamide](/img/structure/B2563652.png)

![2-[[4-(Benzylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2563656.png)

![2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2563657.png)

![N-(pyridin-3-yl)-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide](/img/structure/B2563661.png)

![(3As,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B2563664.png)

![N-(3,5-dimethylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2563665.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide](/img/structure/B2563666.png)

![N-(4-ethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2563667.png)